2-(1-benzofuran-2-yl)benzamide
Overview
Description
2-(1-Benzofuran-2-yl)benzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring fused to a benzamide moiety, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzofuran-2-yl)benzamide can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzyl alcohol with an appropriate amide precursor under acidic conditions . Another method includes the use of palladium-catalyzed coupling reactions, which have been shown to be effective in constructing benzofuran rings .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves the use of microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid and controlled synthesis of complex benzofuran compounds, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzofuran-2-carboxylic acid derivatives .
Scientific Research Applications
2-(1-Benzofuran-2-yl)benzamide has a wide range of scientific research applications due to its unique structure and biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can result in the suppression of tumor cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of 2-(1-benzofuran-2-yl)benzamide, known for its wide range of biological activities.
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen, also exhibiting significant biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the benzofuran ring with a benzamide moiety. This combination enhances its biological activity and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-15(17)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)18-14/h1-9H,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPKYODQHXCPNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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